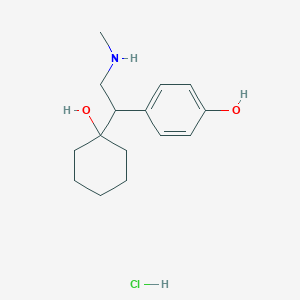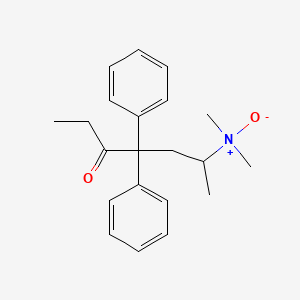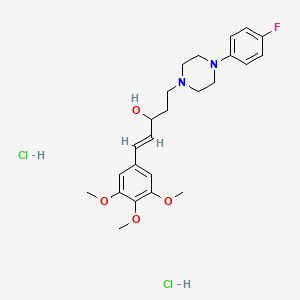
1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and trimethoxystyryl groups. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazineethanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
- 1-Piperazinebutanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
Uniqueness
1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. Its trimethoxystyryl group, in particular, could influence its interaction with biological targets and its overall bioactivity.
Properties
CAS No. |
37151-53-4 |
|---|---|
Molecular Formula |
C24H33Cl2FN2O4 |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
(E)-5-[4-(4-fluorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-ol;dihydrochloride |
InChI |
InChI=1S/C24H31FN2O4.2ClH/c1-29-22-16-18(17-23(30-2)24(22)31-3)4-9-21(28)10-11-26-12-14-27(15-13-26)20-7-5-19(25)6-8-20;;/h4-9,16-17,21,28H,10-15H2,1-3H3;2*1H/b9-4+;; |
InChI Key |
JFKZWPHLKRLWGY-HPJBNNNXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(CCN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(CCN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)
![[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate](/img/structure/B15289783.png)

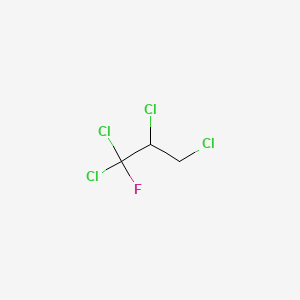
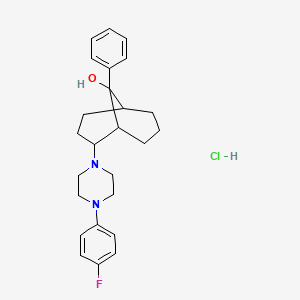
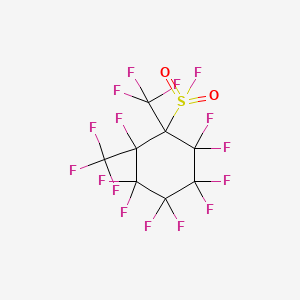
![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)
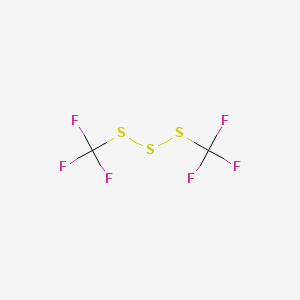
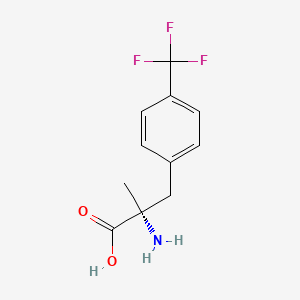
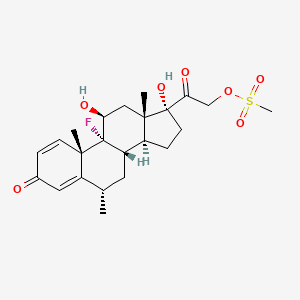

![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)
